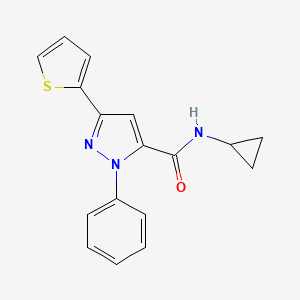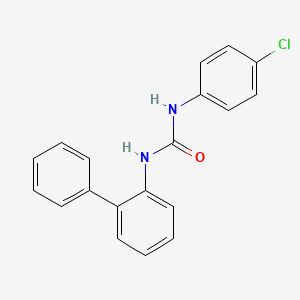
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide, also known as DI-IBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide involves the modulation of various signaling pathways that are involved in cell growth, survival, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been shown to activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. These effects are mediated through the binding of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide to specific targets in the cell, including proteins and enzymes.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been found to have various biochemical and physiological effects in cells and organisms. In cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been shown to induce changes in gene expression, protein synthesis, and enzyme activity. In organisms, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been found to have antioxidant, anti-inflammatory, and anti-tumor effects. These effects are mediated through the modulation of various signaling pathways, as described above.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
未来方向
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide research, including the development of new derivatives with improved efficacy and safety profiles. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide could be used as a tool for studying the molecular mechanisms of various diseases, including cancer and neurodegenerative diseases. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide could be used in the development of new diagnostic tools for various diseases, based on its ability to modulate specific signaling pathways.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide is synthesized through a multi-step process involving the reaction of 3-isobutoxybenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of an amine group to form the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutoxybenzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)12-24-16-5-3-4-14(10-16)19(21)20-15-6-7-17-18(11-15)23-9-8-22-17/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHGIAXLGYKJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylpropoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)



![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)